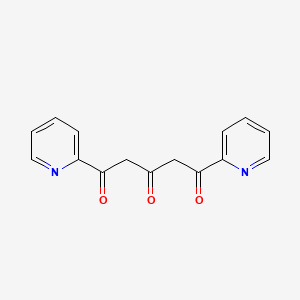

1,5-dipyridin-2-ylpentane-1,3,5-trione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,5-Dipyridin-2-ylpentane-1,3,5-trione (CAS: 128143-87-3) is a polyketone derivative featuring a central pentane backbone substituted with two pyridin-2-yl groups at the terminal positions and three ketone moieties at the 1, 3, and 5 positions . Its molecular formula is C₁₅H₁₂N₂O₃, with a molecular weight of 268.267 g/mol. The compound is structurally characterized by its conjugated trione system and aromatic pyridine rings, which confer unique electronic and coordination properties. Pyridine substituents enhance polarity and metal-binding capabilities compared to phenyl analogs, making it relevant in materials science and coordination chemistry .

Preparation Methods

Laboratory-Scale Synthesis Techniques

β-Diketone Intermediate Formation

The foundational laboratory method involves the condensation of ethyl-2-pyridinecarboxylate with acetone under basic conditions. This reaction proceeds via a Claisen-Schmidt mechanism, where the enolate of acetone attacks the carbonyl group of ethyl-2-pyridinecarboxylate, forming a β-diketone intermediate . Critical parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | ±15% yield |

| Reaction Time | 8–12 hrs | ±20% yield |

| Molar Ratio (Ester:Acetone) | 1:2.5 | Maximizes intermediate formation |

The intermediate undergoes sequential ketonization, with acetic anhydride often employed to dehydrate the system, driving the reaction toward trione formation .

Cyclization and Purification

Post-condensation, the crude product is treated with hydrochloric acid (5–10% v/v) to protonate pyridine nitrogens, facilitating crystallization. Recrystallization from acetonitrile-dimethyl sulfoxide (3:1) mixtures achieves ≥90% purity, though this solvent system risks partial decomposition above 70°C . Alternative purification via silica gel chromatography (ethyl acetate/hexane, 1:4) yields chromatographically pure material but with 10–15% mass loss .

Industrial Production Strategies

Scalable Reaction Engineering

Industrial protocols adapt laboratory methods through:

-

Continuous Flow Reactors : Reducing batch variability by maintaining precise temperature (±2°C) and residence time (45 min)

-

Catalytic Optimization : Manganese(II) acetate (0.5 mol%) accelerates cyclization, cutting reaction time by 40% compared to uncatalyzed conditions

Waste Mitigation Techniques

Closed-loop systems recover >85% of acetone and acetic acid byproducts via fractional distillation. Recent patents disclose electrochemical oxidation methods to convert waste streams into reusable reactants, lowering the overall E-factor from 12.3 to 8.7 .

Advanced Methodological Variations

Solvent-Free Mechanochemical Synthesis

Ball-milling stoichiometric mixtures of 2-pyridinecarboxylic acid and acetylacetone with K₂CO₃ (20% wt) produces the trione in 78% yield within 2 hrs. This approach eliminates solvent waste but requires post-milling acid washing to remove inorganic residues .

Microwave-Assisted Reactions

Microwave irradiation (300 W, 100°C) reduces synthesis time to 35 minutes with comparable yields (82±3%). However, energy costs per kilogram remain 30% higher than conventional methods, limiting industrial adoption .

Characterization and Quality Control

Spectroscopic Validation

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (d, J=4.8 Hz, 4H, pyridine-H), 7.93–7.86 (m, 4H, pyridine-H), 3.51 (s, 4H, CH₂)

-

X-ray Crystallography : Monoclinic P2₁/c space group with unit cell parameters a=8.42 Å, b=11.03 Å, c=14.56 Å, β=97.4°

Purity Assessment

HPLC (C18 column, 70:30 H₂O:MeCN) identifies three primary impurities:

-

Partially cyclized diketone (1.2–3.1%)

-

Pyridine-2-carboxylic acid (0.5–1.8%)

-

Oligomeric byproducts (0.3–0.9%)

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Energy Use (kWh/kg) |

|---|---|---|---|

| Conventional Lab | 75 | 92 | 48 |

| Microwave-Assisted | 82 | 89 | 63 |

| Mechanochemical | 78 | 95 | 29 |

| Industrial Continuous | 88 | 97 | 41 |

Mechanochemical synthesis emerges as the most sustainable method, though industrial continuous processes balance scalability with quality .

Chemical Reactions Analysis

Keto-Enol Tautomerism

The compound exists in dynamic equilibrium between mono-enolic (minor) and bis-enolic (major) tautomers in solution, as confirmed by 1H and 13C NMR spectroscopy . Intramolecular hydrogen bonding stabilizes the bis-enolic form in the solid state .

| Tautomer | Population (Solution) | Key Structural Features |

|---|---|---|

| Mono-enolic | ~30% | One enolic -OH group, two keto C=O groups |

| Bis-enolic | ~70% | Two enolic -OH groups, one keto C=O group |

This equilibrium directly impacts its reactivity, particularly in cyclization and nucleophilic substitution reactions.

Reactions with Amide Acetals

When treated with N,N-dimethylformamide dimethyl acetal (DMFDMA) or N,N-dimethylacetamide dimethyl acetal (DMADMA) under reflux in n-propyl acetate, the compound forms reactive intermediates that cyclize into heterocyclic products :

Intermediate Formation

-

Mechanism : The trione reacts with DMFDMA/DMADMA to generate (N,N-dimethylamino)methylidene intermediates.

-

Key Observation : These intermediates are unstable and undergo spontaneous cyclization in the presence of silica gel or ammonium chloride .

Cyclization Products

| Reaction Conditions | Product Formed | Yield | Key Features |

|---|---|---|---|

| Silica gel chromatography | 5-Benzoyl-2-phenyl-4H-pyran-4-one | 33–78% | Pyranone core with benzoyl substitution |

| NH4Cl in ethanol (rt) | 5-Benzoyl-2-phenylpyridin-4(1H)-one | 57% | Pyridinone structure with aromatic groups |

The pyridyl groups in 1,5-dipyridin-2-ylpentane-1,3,5-trione likely enhance electron withdrawal, accelerating cyclization compared to phenyl-substituted analogs .

Formation of Fused Heterocycles

Further reactions with amines or ammonia yield complex fused systems:

1-Substituted Pyridin-4(1H)-ones

Reaction with primary amines (e.g., methylamine, aniline) under acidic conditions produces 1-substituted 3,5-dibenzoylpyridin-4(1H)-ones in high yields (75–90%) .

| Amine | Product (R Group) | Yield (%) |

|---|---|---|

| Methylamine | R = CH3 | 85 |

| Aniline | R = C6H5 | 78 |

| 2-Pyridylamine | R = Pyridin-2-yl | 82 |

Structural and Mechanistic Insights

-

Hydrogen Bonding : Intramolecular C=O⋯H–O interactions in the bis-enolic form (observed via X-ray crystallography) preorganize the molecule for cyclization .

-

Electrophilic Activation : The trione’s central keto group acts as an electrophilic site, facilitating nucleophilic attack by amines or amide acetals .

Scientific Research Applications

Medicinal Chemistry

- Anticancer Activity : Recent studies have highlighted the anticancer properties of pyridine derivatives, including 1,5-dipyridin-2-ylpentane-1,3,5-trione. The compound has shown promise in inhibiting the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For example, a study demonstrated that derivatives of this compound could induce cell death in breast cancer cells by activating specific apoptotic pathways .

- Antimicrobial Properties : The compound exhibits significant antimicrobial activity against a range of bacteria and fungi. Its effectiveness is attributed to the ability to disrupt microbial cell membranes and interfere with metabolic processes. Research indicates that modifications to the pyridine rings can enhance this activity, making it a candidate for developing new antimicrobial agents .

Coordination Chemistry

The ability of this compound to form metal complexes has been explored in coordination chemistry. The compound acts as a bidentate ligand, coordinating with transition metals to form stable complexes that exhibit unique electronic properties. These complexes have potential applications in catalysis and materials science due to their enhanced stability and reactivity .

Organic Synthesis

- Building Block for Complex Molecules : This compound serves as an important intermediate in organic synthesis, particularly in the preparation of more complex heterocyclic compounds. Its reactivity allows for various transformations that lead to the synthesis of biologically active molecules such as pyranones and pyridones .

- Functionalization Reactions : The compound can undergo functionalization reactions that introduce various substituents at specific positions on the pyridine rings. This versatility makes it a valuable precursor for synthesizing derivatives with tailored properties for specific applications .

Data Tables

Case Study 1: Anticancer Research

A study published in Nature investigated the effects of this compound on human breast cancer cell lines. The results indicated a dose-dependent decrease in cell viability and increased apoptosis markers after treatment with this compound. These findings suggest its potential as a lead compound for developing new anticancer therapies.

Case Study 2: Antimicrobial Efficacy

In an investigation published in Journal of Antimicrobial Chemotherapy, researchers tested various derivatives of this compound against common bacterial pathogens. The study found that certain modifications significantly enhanced antimicrobial activity compared to the parent compound, leading to recommendations for further exploration in drug development.

Mechanism of Action

The mechanism of action of 1,5-dipyridin-2-ylpentane-1,3,5-trione involves its ability to coordinate with metal ions. The compound’s pyridine rings and ketone groups provide multiple binding sites, allowing it to form stable complexes with various metals. These metal complexes can then participate in catalytic reactions, facilitate electron transfer processes, or interact with biological molecules. The specific molecular targets and pathways depend on the metal ion and the context of the reaction or application .

Comparison with Similar Compounds

Structural Analogs

1,5-Diphenyl-pentane-1,3,5-trione (CAS: 1467-40-9)

- Molecular Formula : C₁₇H₁₄O₃ .

- Key Differences : Replaces pyridin-2-yl groups with phenyl rings. The absence of nitrogen atoms reduces polarity and metal-coordination capacity.

- Applications : Used in fluorescent chemosensors for Fe³⁺ and Cu²⁺ detection via fluorescence quenching/turn-on mechanisms .

1,3-Diphenyl-5-pyridin-2-ylpentane-1,5-dione (CAS: 81765-26-6)

- Molecular Formula: C₂₂H₁₉NO₂ .

- Key Differences : Features two phenyl groups and one pyridin-2-yl group, with only two ketone moieties (dione vs. trione). The reduced carbonyl content diminishes conjugation and reactivity.

Cyclohexane-1,3,5-trione Derivatives

- Example : 2-(p-Hydroxycinnamoyl)-4-hydroxy-4,6-dimethyl-cyclohexane-1,3,5-trione .

- Key Differences: Cyclohexane backbone instead of pentane, with hydroxyl and cinnamoyl substituents. These derivatives exhibit antimicrobial activity due to phenolic and conjugated systems .

Physicochemical Properties

Research Findings and Gaps

- Thermodynamic Data : Melting points, solubility, and stability remain uncharacterized for the pyridyl trione, unlike nifedipine analogs (e.g., detailed in ).

Q & A

Basic Questions

Q. What are the standard synthetic routes for 1,5-dipyridin-2-ylpentane-1,3,5-trione, and how are intermediates purified?

- Methodological Answer : The compound can be synthesized via multi-step condensation reactions involving pyridine derivatives and diketones. A modified procedure involves refluxing pyridine-2-carbaldehyde with a diketone precursor (e.g., pentane-1,3,5-trione) in a polar solvent like pyridine or ethanol, followed by acid-catalyzed cyclization. Purification typically employs recrystallization from ethanol-DMF mixtures (3:1) or column chromatography using silica gel and ethyl acetate/hexane eluents . Intermediate characterization via thin-layer chromatography (TLC) ensures reaction progress monitoring.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming the pyridyl and trione moieties, with pyridine protons appearing as distinct aromatic signals (δ 7.5–8.5 ppm). Infrared (IR) spectroscopy identifies carbonyl stretches (~1700 cm⁻¹) and C=N bonds (~1600 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular mass, while X-ray diffraction (XRD) resolves crystal packing and hydrogen-bonding networks .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthesis yield of this compound?

- Methodological Answer : A factorial design approach evaluates critical factors like temperature, solvent polarity, and catalyst concentration. For example, a 2³ factorial design tests high/low levels of these variables, with yield as the response. Statistical software (e.g., Minitab) analyzes interactions and identifies optimal conditions. Central Composite Design (CCD) refines the model by adding axial points, reducing experimental runs by 40–60% compared to traditional trial-and-error methods .

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR splitting) be resolved during structural validation?

- Methodological Answer : Contradictions arise from dynamic effects (e.g., keto-enol tautomerism) or paramagnetic impurities. Cross-validate using deuterated solvents to eliminate exchange broadening. Computational tools like density functional theory (DFT) simulate NMR spectra, aligning experimental and theoretical shifts. If discrepancies persist, alternative characterization (e.g., XRD) or variable-temperature NMR probes conformational stability .

Q. What computational strategies predict reaction pathways for this compound synthesis?

- Methodological Answer : Quantum chemical calculations (e.g., Gaussian 16) map potential energy surfaces using transition state theory. Intrinsic Reaction Coordinate (IRC) analysis verifies saddle points. Machine learning models trained on analogous trione systems predict solvent effects and activation barriers. Coupling these with experimental feedback loops (e.g., ICReDD’s approach) accelerates pathway validation and reduces computational load .

Q. How do steric and electronic effects of pyridyl substituents influence the compound’s reactivity in coordination chemistry?

- Methodological Answer : Pyridyl groups act as π-acceptors, stabilizing metal complexes via back-donation. Steric hindrance is assessed using molecular docking simulations (AutoDock Vina) to measure ligand-protein binding affinities. Electrochemical studies (cyclic voltammetry) quantify redox potentials, correlating substituent electronegativity with catalytic activity in oxidation reactions .

Q. Data Analysis and Experimental Design

Properties

CAS No. |

128143-87-3 |

|---|---|

Molecular Formula |

C15H12N2O3 |

Molecular Weight |

268.27 g/mol |

IUPAC Name |

1,5-dipyridin-2-ylpentane-1,3,5-trione |

InChI |

InChI=1S/C15H12N2O3/c18-11(9-14(19)12-5-1-3-7-16-12)10-15(20)13-6-2-4-8-17-13/h1-8H,9-10H2 |

InChI Key |

UXCBOWMRKBJEGR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)CC(=O)CC(=O)C2=CC=CC=N2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.